![molecular formula C15H17N3O3S B7547155 methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of cancer and autoimmune diseases.
Mechanism of Action
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate exerts its therapeutic effects by inhibiting the activity of various kinases involved in the progression of cancer and autoimmune diseases. It specifically targets BTK, FLT3, and JAK kinases, which play a critical role in the survival and proliferation of cancer and autoimmune cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote cell growth and survival, leading to the death of cancer and autoimmune cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against BTK, FLT3, and JAK kinases, leading to the death of cancer and autoimmune cells. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote inflammation and autoimmunity. In preclinical studies, this compound has demonstrated significant anti-tumor activity and has shown promising results in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has several advantages for lab experiments, including its potent inhibitory activity against BTK, FLT3, and JAK kinases, its ability to induce cell death in cancer and autoimmune cells, and its ability to modulate the immune system. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for research on methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict its therapeutic efficacy. Overall, this compound has shown significant potential as a therapeutic agent for cancer and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate involves the reaction of N-(4-aminophenyl)carbamate with 2-thiopheneethylisocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of these diseases, including BTK, FLT3, and JAK. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-12-6-4-11(5-7-12)17-14(19)16-9-8-13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBBTKYGDKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
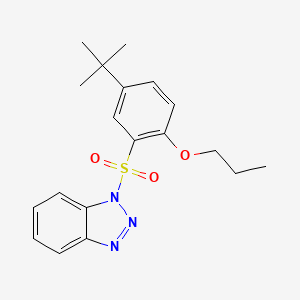
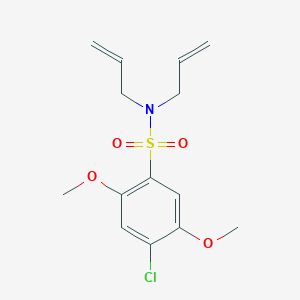
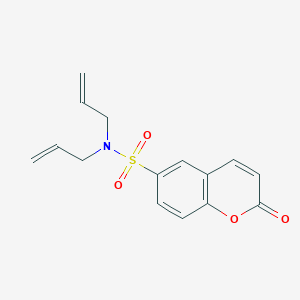
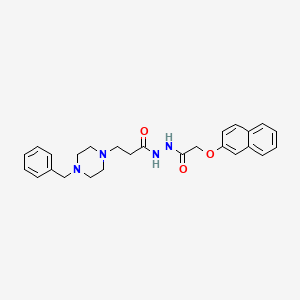
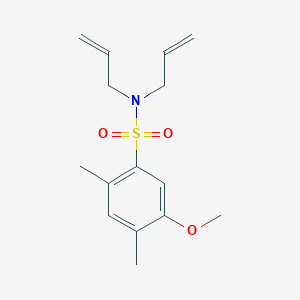
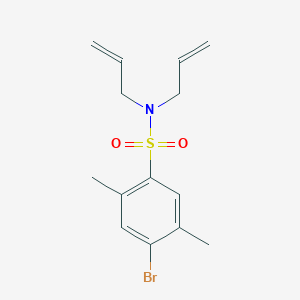
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
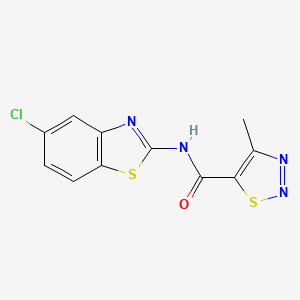
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
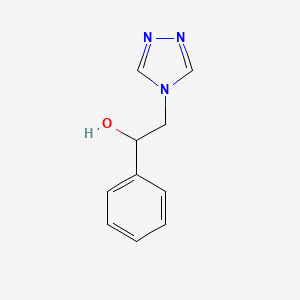
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)